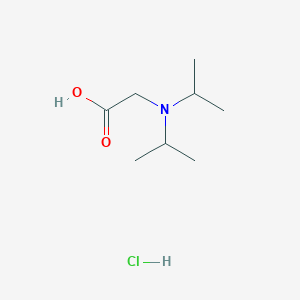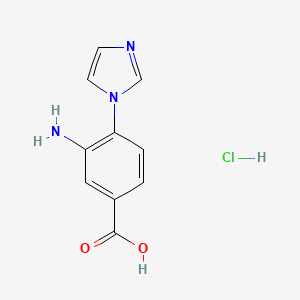![molecular formula C11H24N2 B1389069 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine CAS No. 933744-96-8](/img/structure/B1389069.png)
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
Vue d'ensemble
Description
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine typically involves the hydrogenation of 3,5-dimethylpyridine . This process can be carried out using various hydrogenation catalysts under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. The use of high-pressure reactors and efficient catalysts is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and receptor binding.
Medicine: Research into potential therapeutic uses, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpiperidine: A precursor to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine, used in similar research applications.
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine: Another related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it valuable in research settings where precise modulation of biological pathways is required.
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-4-12-5-6-13-8-10(2)7-11(3)9-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBUMRMEVNBSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CC(CC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)


![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)



![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)


